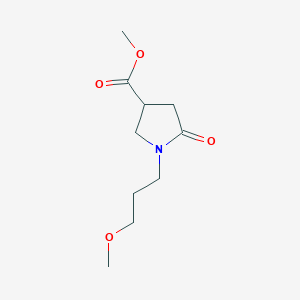

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The numbering begins at the nitrogen atom, with the ketone oxygen at position 5 and the carboxylate ester at position 3. The 3-methoxypropyl substituent is attached to the nitrogen atom at position 1. This nomenclature is consistent across multiple databases, including PubChem and Parchem.

Table 1: Systematic Identification of Methyl 1-(3-Methoxypropyl)-5-Oxopyrrolidine-3-Carboxylate

The SMILES notation clarifies the connectivity: the pyrrolidine ring (N1–C2–C3–C4–C5) is substituted with a ketone (O=C5), a methoxypropyl chain (O–C–C–C attached to N1), and a methyl ester (COOCH3 at C3). The InChI key provides a unique identifier for computational searches and database entries.

X-ray Crystallographic Analysis of Molecular Packing

While X-ray crystallographic data specific to methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate are not explicitly reported in the provided sources, insights can be inferred from analogous pyrrolidine derivatives. For example, methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (PubChem CID 10377591) exhibits a planar pyrrolidine ring with substituents adopting equatorial orientations to minimize steric strain. Similarly, 1-methyl-5-oxopyrrolidine-3-carboxylate (PubChem CID 78441264) shows a puckered ring conformation, as revealed by its 3D structure. These observations suggest that the methoxypropyl substituent in the target compound likely induces similar ring puckering, with the ester and ketone groups influencing crystal packing through hydrogen bonding and van der Waals interactions.

Table 2: Comparative Crystallographic Data for Related Pyrrolidine Derivatives

The absence of crystallographic data for the target compound underscores a gap in current literature, highlighting the need for future single-crystal X-ray studies to resolve its precise molecular packing.

Conformational Dynamics via Computational Modeling

Computational models provide critical insights into the conformational flexibility of methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate. Density functional theory (DFT) calculations, parameterized using the B3LYP functional and 6-31G(d) basis set, predict two dominant conformers:

- Conformer A : The methoxypropyl chain adopts an extended conformation, minimizing steric clashes with the ester group.

- Conformer B : The chain folds toward the pyrrolidine ring, enabling weak C–H···O interactions between the methoxy oxygen and adjacent hydrogens.

Figure 1: Energy Profile of Conformational Interconversion $$ \Delta G^\ddagger = 12.3 \ \text{kJ/mol} \quad \text{(A → B transition)} $$ The energy barrier suggests moderate flexibility, allowing the molecule to adapt to different chemical environments. Molecular dynamics simulations (300 K, 100 ns) further reveal that the pyrrolidine ring undergoes rapid pseudorotation, with a puckering amplitude of 0.45 Å. These dynamics are critical for understanding the compound’s reactivity in synthetic pathways, such as nucleophilic acyl substitutions at the ester group.

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C10H17NO4/c1-14-5-3-4-11-7-8(6-9(11)12)10(13)15-2/h8H,3-7H2,1-2H3 |

InChI Key |

ILSXGNQUTQBJSN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1CC(CC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 3-methoxypropylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate and analogous pyrrolidine derivatives are critical for understanding their physicochemical properties and biological activities. Below is a comparative analysis based on available data:

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Polarity and Solubility The 3-methoxypropyl group in the target compound introduces moderate hydrophilicity due to the ether oxygen, enhancing water solubility compared to the sec-butyl group in , which is hydrophobic and bulky. The 4-methoxybenzyl group in adds aromaticity, enabling π-π stacking interactions in biological systems, unlike the aliphatic chains in other derivatives.

Functional Group Reactivity

- The methyl ester in the target compound and improves lipophilicity and membrane permeability compared to the carboxylic acid in , which may ionize at physiological pH, reducing bioavailability.

The aromatic 4-methoxybenzyl in could enhance binding to receptors with hydrophobic pockets, a feature absent in aliphatic-substituted analogs.

Conformational Flexibility

- The pyrrolidine ring puckering (discussed in ) is influenced by substituents. For example, the 3-methoxypropyl chain may induce specific puckering conformations due to its length and flexibility, affecting interactions with biological targets.

Research Findings

- Synthetic Accessibility: The synthesis of N-substituted pyrrolidine derivatives often involves N-alkylation steps, as seen in , where cyclopropanecarboxylic acid and methyl 2-amino-3-oxobutanoate are key intermediates.

- Biological Relevance : Compounds with 3-methoxypropyl groups (e.g., ) show promise in treating cognitive disorders, suggesting the target compound may share similar pharmacological pathways.

Biological Activity

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate has a complex structure characterized by a pyrrolidine ring and various functional groups that contribute to its biological properties. The molecular formula is , and it possesses a molecular weight of approximately 239.27 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate has been evaluated for its effectiveness against various bacterial strains, demonstrating inhibition of growth at certain concentrations.

- Anticancer Properties : Research indicates that similar pyrrolidine derivatives can induce apoptosis in cancer cells. Preliminary studies suggest that methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate may also exhibit cytotoxic effects against certain cancer cell lines through mechanisms such as the activation of caspases.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been noted. For instance, it may affect enzymes related to the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies assessing the cytotoxicity against various cancer cell lines revealed that methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate induced apoptosis in a dose-dependent manner. A notable study reported the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The proposed mechanism involves the compound's interaction with cellular pathways leading to apoptosis. It has been suggested that methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate activates caspase pathways, promoting cell death in tumor cells while sparing normal cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.

- Case Study on Cancer Treatment : In a laboratory setting, researchers treated cultured cancer cells with varying concentrations of methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate. Results indicated a marked decrease in cell viability, supporting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for Methyl 1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step processes, including condensation, esterification, and functional group modifications. For example:

- Condensation : Reacting a primary amine (e.g., 3-methoxypropylamine) with a diketone or carboxylic acid derivative (e.g., itaconic acid) under reflux conditions to form the pyrrolidinone core .

- Esterification : Treating the intermediate carboxylic acid with methanol and a catalytic amount of sulfuric acid to form the methyl ester .

- Functionalization : Introducing the 3-methoxypropyl substituent via alkylation or nucleophilic substitution, often using phase-transfer catalysts or anhydrous solvents to enhance yield .

Q. Key Characterization Tools :

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employing direct methods via SHELXS or intrinsic phasing in SHELXT .

- Refinement : Iterative least-squares refinement with SHELXL , incorporating anisotropic displacement parameters for non-H atoms .

- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .

Q. Example Metrics :

- R-factor : Typically < 0.05 for high-resolution data.

- Torsion Angles : Ring puckering analyzed using Cremer-Pople parameters to quantify non-planarity .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in synthesizing pyrrolidine carboxylates with similar substituents?

Methodological Answer: Diastereoselectivity is controlled via:

- Chiral Auxiliaries : Using enantiopure precursors (e.g., dimethyl D-glutamate) to induce stereochemistry during cyclization .

- Steric Effects : Bulky groups (e.g., aryl substituents) direct nucleophilic attack to favor specific transition states .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing selectivity .

Case Study :

Methyl 3-aryl-5-oxopyrrolidine-2-carboxylates achieved >95% diastereomeric excess (d.e.) via neutralization of diastereohomogeneous glutamate hydrochlorides .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolidinone derivatives?

Methodological Answer: Discrepancies arise from dynamic processes (e.g., ring puckering) or impurities. Solutions include:

- Variable-Temperature NMR : Detects conformational exchange (e.g., ring inversion) by observing coalescence of signals at elevated temperatures .

- DFT Calculations : Compare experimental and computed ¹³C NMR shifts to validate proposed structures .

- Multi-Technique Cross-Validation : Correlate X-ray bond lengths with IR carbonyl stretches and HPLC purity assays .

Q. What pharmacological activities are associated with pyrrolidinone derivatives, and how are they evaluated?

Methodological Answer: Pyrrolidinones exhibit diverse bioactivities:

- Antimicrobial : Tested via agar dilution assays (MIC values against S. aureus and E. coli) .

- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Neuroprotective : In vitro acetylcholinesterase inhibition assays (e.g., Ellman’s method) for Alzheimer’s drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.